1-(2,4-Dichlorophenyl)ethanone oxime

Overview

Description

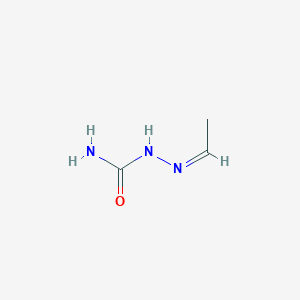

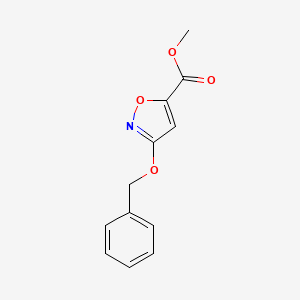

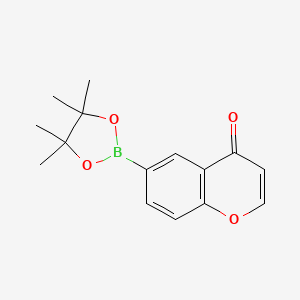

“1-(2,4-Dichlorophenyl)ethanone oxime” is a chemical compound with the molecular formula C8H7Cl2NO . It is also known by other names such as “Ethanone, 1-(2,4-dichlorophenyl)-” and "2,4-Dichloroacetophenone" .

Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. A patent describes a synthesis method involving the reaction of 2-chloro-1-(2,4’-dichlorophenyl)-ethanol with imidazoles in the presence of dimethylformamide (DMF), imidazole, caustic soda flakes, and PEG600 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

“this compound” participates in various chemical reactions, forming the basis for synthesizing more complex molecules. For instance, its reaction with hydrazine hydrate yields derivatives with potential antibacterial activity.

Physical And Chemical Properties Analysis

The molecular weight of “this compound” is 189.039 . More detailed physical and chemical properties are not explicitly mentioned in the retrieved sources.

Scientific Research Applications

Heterogeneous Activation of Oxone

The study by Anipsitakis et al. (2005) explores the heterogeneous activation of Oxone (peroxymonosulfate) using cobalt oxides to oxidize pollutants like 2,4-dichlorophenol through a sulfate radical mechanism. This process highlights a method for treating contaminated water, where "1-(2,4-Dichlorophenyl)ethanone oxime" related compounds could potentially serve as pollutants or intermediates in oxidation reactions (Anipsitakis, Stathatos, & Dionysiou, 2005).

Crystal Structure Analysis

Zheng, Cui, and Rao (2014) conducted a crystal structure analysis of a compound closely related to "this compound," which is utilized in understanding the structural basis for the activity of such compounds in various chemical reactions and could guide the synthesis of new materials or drugs (Zheng, Cui, & Rao, 2014).

Electrooxidation and Oxone Degradation

Jaafarzadeh, Ghanbari, and Zahedi (2018) combined electrooxidation (EO) and Oxone for the degradation of 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide, from aqueous solutions, demonstrating a method for removing hazardous compounds from the environment. This could be related to the degradation of "this compound" in environmental settings (Jaafarzadeh, Ghanbari, & Zahedi, 2018).

Beckmann Rearrangement

Arisawa and Yamaguchi (2001) reported on the Rhodium-catalyzed Beckmann rearrangement of oxime, highlighting a chemical process that could be relevant for the transformation of "this compound" into useful amides for pharmaceutical applications (Arisawa & Yamaguchi, 2001).

Biotransformation for Chiral Synthesis

Miao, Liu, He, and Wang (2019) isolated a bacterial strain capable of biotransforming 2-chloro-1-(2,4-dichlorophenyl)ethanone to a chiral intermediate with high stereoselectivity, demonstrating the potential for microbial synthesis of complex molecules from simpler chemical precursors like "this compound" (Miao, Liu, He, & Wang, 2019).

Safety and Hazards

“1-(2,4-Dichlorophenyl)ethanone oxime” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed and causes skin and eye irritation . Safety measures include wearing protective gloves/clothing/eye protection/face protection and washing thoroughly after handling .

properties

IUPAC Name |

(NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO/c1-5(11-12)7-3-2-6(9)4-8(7)10/h2-4,12H,1H3/b11-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIHFUCIFLOLJFU-VZUCSPMQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/C1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323860 | |

| Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728272 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

71516-67-1 | |

| Record name | (NE)-N-[1-(2,4-dichlorophenyl)ethylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chlorothieno[2,3-b]thiophene-2-carboxylic acid](/img/structure/B1588100.png)

![5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1588114.png)